molecular formula C23H29NO4 B6017751 ethyl 1-(2-hydroxybenzyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate

ethyl 1-(2-hydroxybenzyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate

Cat. No. B6017751
M. Wt: 383.5 g/mol
InChI Key: QTCSGNUZNKPCMJ-UHFFFAOYSA-N
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Description

Ethyl 1-(2-hydroxybenzyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate, also known as HOCPCA, is a synthetic compound that belongs to the piperidine carboxylic acid family. HOCPCA has gained attention in the scientific community due to its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and schizophrenia.

Mechanism of Action

The mechanism of action of ethyl 1-(2-hydroxybenzyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate involves the activation of the G protein-coupled receptor 88 (GPR88), which is highly expressed in the striatum and prefrontal cortex. Activation of GPR88 by this compound leads to the inhibition of cAMP production, which results in the modulation of dopamine release and the regulation of neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of dopamine release, the regulation of neuronal excitability, and the reduction of amyloid-beta accumulation. This compound has also been shown to improve cognitive function and reduce positive symptoms in schizophrenia.

Advantages and Limitations for Lab Experiments

One of the advantages of ethyl 1-(2-hydroxybenzyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate is its high selectivity for GPR88, which allows for the precise modulation of dopamine release and neuronal excitability. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in lab experiments.

Future Directions

There are several future directions for the study of ethyl 1-(2-hydroxybenzyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate. One direction is the development of more potent and selective GPR88 agonists for the treatment of various diseases. Another direction is the investigation of the potential role of GPR88 in other neurological disorders, such as depression and addiction. Additionally, the development of new delivery methods for this compound could improve its solubility and administration in lab experiments.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications in various diseases. The synthesis method of this compound involves a multi-step process, and its mechanism of action involves the activation of GPR88. This compound has various biochemical and physiological effects, and its advantages and limitations for lab experiments should be considered. Finally, there are several future directions for the study of this compound that could lead to new treatments for neurological disorders.

Synthesis Methods

The synthesis of ethyl 1-(2-hydroxybenzyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate involves a multi-step process that includes the condensation of 2-hydroxybenzaldehyde and 3-methoxybenzaldehyde with piperidine-3-carboxylic acid, followed by esterification with ethanol. The final product is obtained through a purification process that involves recrystallization.

Scientific Research Applications

Ethyl 1-(2-hydroxybenzyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases. In Parkinson's disease, this compound has been shown to increase dopamine release and protect dopaminergic neurons from cell death. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid-beta accumulation. In schizophrenia, this compound has been shown to reduce positive symptoms and improve cognitive function.

properties

IUPAC Name

ethyl 1-[(2-hydroxyphenyl)methyl]-3-[(3-methoxyphenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4/c1-3-28-22(26)23(15-18-8-6-10-20(14-18)27-2)12-7-13-24(17-23)16-19-9-4-5-11-21(19)25/h4-6,8-11,14,25H,3,7,12-13,15-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCSGNUZNKPCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)CC2=CC=CC=C2O)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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